N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide is a complex organic compound that features a cyanocyclopentyl group, an ethyl group, and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, have diverse pharmacological properties.
Uniqueness
N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclopentyl group, in particular, distinguishes it from other thiophene derivatives and N-cyanoacetamides, potentially leading to unique applications and activities.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[ethyl(thiophen-2-ylmethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-18(10-13-6-5-9-20-13)11-14(19)17-15(12-16)7-3-4-8-15/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWONBJIFPRCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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